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molecular formula C13H11F B8740121 2-Fluoro-3'-methyl-1,1'-biphenyl CAS No. 76350-77-1

2-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No. B8740121
M. Wt: 186.22 g/mol
InChI Key: BUIPKDFUVKLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04623650

Procedure details

A 1.46M solution (45 ml) of toluylmagnesium bromide in ether was added to a mixture of 10 g 2-bromofluorobenzene and 250 mg bis(diphenylphosphinoethane)-nickel dichloride in 70 ml dry diethyl ether. The mixture was then heated at reflux for 18 hours. The mixture was cooled to room temperature and quenched with 10% aqueous ammonium chloride, followed by 1M hydrochloric acid, and then partitioned between ether and water. The aqueous phase was extracted once more with ether and the combined organic extracts were dried and evaporated yielding the crude product as an oil which was purified by elution from silica gel with hexanes. The product was a colorless oil (7.0 g, 66% yield) which was used without further purification. NMR (CDCl3, 60MHz): 7.4-6.9 (m, 8H), 2.4 (s, 3H).
[Compound]
Name
solution
Quantity
45 mL
Type
reactant
Reaction Step One
Name
toluylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinoethane) nickel dichloride
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[Mg]Br.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]>CCOCC>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:3]1[CH:2]=[C:1]([CH3:9])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
solution
Quantity
45 mL
Type
reactant
Smiles
Name
toluylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Br)C
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
bis(diphenylphosphinoethane) nickel dichloride
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once more with ether
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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